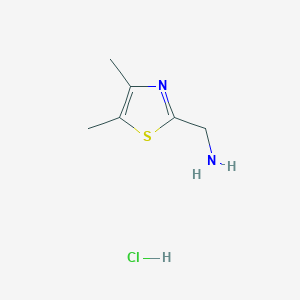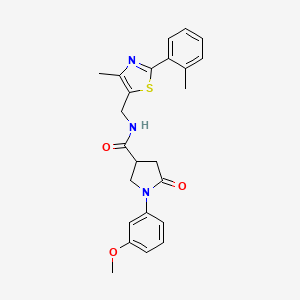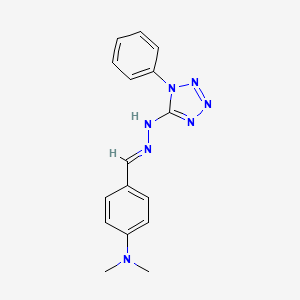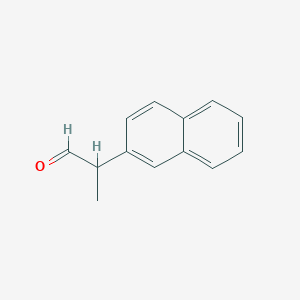![molecular formula C17H15ClN2O3 B2674171 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide CAS No. 902254-89-1](/img/structure/B2674171.png)
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound featuring a unique structure comprising a benzoxazole ring system with a chloro substituent and an acetamide group bonded to a phenylethyl moiety. This compound holds significant interest in various scientific fields due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide typically involves a multi-step synthesis starting from readily available precursors. A common synthetic route might involve:
Formation of Benzoxazole Ring: : Starting with an appropriate halogenated benzoic acid, cyclization is achieved through a condensation reaction with a suitable amino compound under acidic or basic conditions to form the benzoxazole ring.
Chlorination: : Introduction of the chlorine atom on the benzoxazole ring is achieved using chlorinating agents like thionyl chloride or sulfuryl chloride.
Acetamide Formation: : The final step involves acylation of the benzoxazole derivative with phenyl ethyl amine in the presence of acetic anhydride and a catalyst like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes with optimizations for yield and purity. High-pressure reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization can be used to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, primarily at the phenylethyl side chain, to form hydroxylated derivatives.
Reduction: : Reduction reactions can target the oxo group in the benzoxazole ring to form corresponding alcohols.
Substitution: : Electrophilic substitution reactions, particularly on the benzoxazole ring, can introduce additional substituents like nitro, amino, or alkyl groups.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Reagents like nitric acid for nitration, halogenating agents for halogenation, and alkyl halides for alkylation.
Major Products Formed from These Reactions
Oxidation Products: : Hydroxylated phenylethyl derivatives.
Reduction Products: : Alcohol derivatives of the benzoxazole ring.
Substitution Products: : Various substituted benzoxazole derivatives depending on the specific reagents used.
Applications De Recherche Scientifique
The compound's diverse chemical properties and potential biological activities have led to various applications:
Chemistry: : Used as an intermediate in organic synthesis and in studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of advanced materials, dyes, and polymers.
Mécanisme D'action
The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways, receptors on cell membranes, and nucleic acids.
Pathways Involved: : May affect signaling pathways such as apoptosis, cell proliferation, and inflammatory response.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
When compared to structurally similar compounds, 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and biological activities.
List of Similar Compounds
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : Lacks the phenylethyl group, resulting in different biological activity.
2-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide: : Bromine substituent offers distinct reactivity and potentially different biological properties.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methylacetamide: : Methyl group substitution alters its interaction with molecular targets.
That's a quick spin around the world of this compound. Your thoughts?
Propriétés
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11(12-5-3-2-4-6-12)19-16(21)10-20-14-9-13(18)7-8-15(14)23-17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUFAPJLVYYARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2674090.png)

![3,4,5-Trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide](/img/structure/B2674092.png)

![6-(4-Chlorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2674098.png)
![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2674100.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)
![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)
![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)


